Cas no 14464-15-4 (Z-DL-Serine Methyl Ester)
Z-DL-Serine Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate
- methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-Cbz-DL-serine Methyl Ester
- 2-benzyloxycarbonylamino-3-hydroxypropionic acid methyl ester
- Cbz-D,L-Ser-OMe
- N-benzyloxycarbonyl-DL-serine methyl ester
- N-Benzyloxycarbonyl-DL-serin-methylester
- N-benzyloxycarbonyl-serine methyl ester
- Z-DL-Ser-ome
- methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate
- 3-hydroxy-2-phenylmethoxycarbonylamino-propionic acid methyl ester
- FT-0724398
- NSC283462
- SY037090
- SY007209
- FT-0658345
- A884775
- FT-0699230
- SY225970
- AKOS005096225
- EN300-125716
- 6P-062
- Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester
- Carbamic acid, N-(1-methoxycarbonyl-2-hydroxyethyl)-, benzyl ester
- SCHEMBL345230
- CARBOBENZYLOXY-DL-SERINE METHYL ESTER
- MFCD00799501
- 14464-15-4
- methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- MFCD00136653
- Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- CS-0150669
- Methyl N-[(benzyloxy)carbonyl]serinate
- 2-Benzyloxycarbonylamino-3-hydroxy-propionic acid methyl ester
- NSC-283462
- DTXSID30314440
- Methyl 2-([(benzyloxy)carbonyl]amino)-3-hydroxypropanoate #
- Cbz-DL-Ser-OMe
- Z-DL-Serine Methyl Ester
- DB-063550
- Cbz-Ser-OMe
-
- MDL: MFCD00136653
- Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
- InChI Key: CINAUOAOVQPWIB-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)OC)CO)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 253.09500
- Monoisotopic Mass: 253.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- Boiling Point: 442.6℃ at 760 mmHg
- Flash Point: 221.5℃
- PSA: 88.35000
- LogP: 0.65110
Z-DL-Serine Methyl Ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Z-DL-Serine Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM249472-10g |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
14464-15-4 | 95% | 10g |
$102 | 2021-06-09 | |
| Chemenu | CM249472-25g |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
14464-15-4 | 95% | 25g |
$204 | 2021-06-09 | |
| Chemenu | CM249472-100g |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
14464-15-4 | 95% | 100g |
$608 | 2021-06-09 | |
| Alichem | A019139238-25g |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
14464-15-4 | 95% | 25g |
200.00 USD | 2021-06-16 | |
| Alichem | A019139238-100g |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
14464-15-4 | 95% | 100g |
663.00 USD | 2021-06-16 | |
| Fluorochem | 047310-1g |
Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate |
14464-15-4 | 95% | 1g |
£44.00 | 2022-03-01 | |
| Fluorochem | 047310-5g |
Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate |
14464-15-4 | 95% | 5g |
£119.00 | 2022-03-01 | |
| Apollo Scientific | OR346093-1g |
Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate |
14464-15-4 | 97% | 1g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR346093-5g |
Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate |
14464-15-4 | 97% | 5g |
£20.00 | 2025-03-21 | |
| Apollo Scientific | OR346093-25g |
Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate |
14464-15-4 | 97% | 25g |
£119.00 | 2025-02-19 |
Z-DL-Serine Methyl Ester Suppliers
Z-DL-Serine Methyl Ester Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Z-DL-Serine Methyl Ester
Introduction to Z-DL-Serine Methyl Ester (CAS No. 14464-15-4) and Its Emerging Applications in Chemical Biology and Medicine
The compound Z-DL-Serine Methyl Ester, identified by the chemical abstracts service number CAS No. 14464-15-4, represents a significant advancement in the field of peptidomimetics and protease inhibition. This synthetic derivative of serine has garnered considerable attention due to its unique structural properties and its potential applications in modulating biological pathways. The incorporation of a methyl ester group enhances its stability and bioavailability, making it an attractive candidate for further exploration in pharmaceutical research.
Z-DL-Serine Methyl Ester is particularly notable for its role as a substrate analogue in the development of protease inhibitors. Proteases, which are enzymes that catalyze the hydrolysis of peptide bonds, play a crucial role in various physiological processes, including inflammation, blood clotting, and cancer progression. By designing molecules that mimic the natural substrates of these enzymes, researchers can develop inhibitors that selectively block their activity. The stereochemical configuration of DL-serine provides a versatile scaffold for such inhibitory strategies, allowing for fine-tuning of binding affinity and specificity.
Recent studies have highlighted the utility of Z-DL-Serine Methyl Ester in the context of targeting matrix metalloproteinases (MMPs), a family of zinc-dependent proteases involved in extracellular matrix degradation. MMPs are implicated in various pathological conditions, such as arthritis, tumor invasion, and wound healing. The methyl ester group in Z-DL-Serine Methyl Ester enhances its ability to interact with the active site of MMPs, thereby inhibiting their catalytic activity. This has led to promising results in preclinical models, where Z-DL-Serine Methyl Ester has demonstrated efficacy in reducing inflammation and preventing tissue degradation.
In addition to its protease inhibition properties, Z-DL-Serine Methyl Ester has shown potential as a modulator of signaling pathways involving serine residues. Post-translational modifications (PTMs) such as phosphorylation and ubiquitination are critical for regulating protein function and cellular processes. By serving as a competitor or mimic for natural substrates, Z-DL-Serine Methyl Ester can interfere with these PTMs, leading to altered signaling outcomes. This capability makes it a valuable tool for studying the mechanisms underlying various diseases and for developing therapeutic agents that target specific signaling cascades.
The synthesis of Z-DL-Serine Methyl Ester involves well-established organic chemistry techniques, including stereoselective esterification and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is essential for biological activity. Advances in synthetic methodologies have further improved the efficiency and scalability of producing this compound, making it more accessible for research applications.
One of the most compelling aspects of Z-DL-Serine Methyl Ester is its versatility in drug discovery campaigns. Its structural features allow it to be modified in various ways to optimize pharmacokinetic properties or enhance target specificity. For instance, appending additional functional groups can alter solubility or metabolic stability, while changes to the side chain can improve binding affinity to specific proteases. This flexibility has enabled researchers to design libraries of derivatives for high-throughput screening (HTS), accelerating the identification of lead compounds.
Current research is exploring the use of Z-DL-Serine Methyl Ester in combination therapies to overcome drug resistance or enhance therapeutic efficacy. By pairing it with other agents that act on different pathways, researchers aim to create synergistic effects that are more potent than monotherapy approaches. Preliminary data suggest that such combinations may be particularly effective in treating chronic diseases characterized by complex pathophysiology.
The development of novel biomaterials is another area where Z-DL-Serine Methyl Ester is making strides. Its ability to interact with biological molecules makes it a suitable candidate for creating smart polymers or hydrogels that respond to specific stimuli. These materials have potential applications in drug delivery systems, tissue engineering, and biosensing devices. For example, hydrogels functionalized with Z-DL-Serine Methyl Ester could release therapeutic agents in response to enzymatic activity at disease sites, providing targeted treatment.
The safety profile of Z-DL-Serine Methyl Ester is another critical consideration in its development as a therapeutic agent. Extensive preclinical studies have been conducted to assess its toxicity and immunogenicity. Results from these studies indicate that at relevant concentrations, Z-DL-Serine Methyl Ester exhibits low toxicity and minimal side effects. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs.
In conclusion, Z-DL-Serine Methyl Ester (CAS No. 14464-15-4) represents a promising compound with diverse applications in chemical biology and medicine. Its role as a protease inhibitor substrate analogue has opened new avenues for treating inflammatory diseases and cancer. Additionally, Z-DL-Serine Methyl Ester’s potential as a modulator of signaling pathways highlights its versatility as a research tool and therapeutic agent. Continued exploration into its mechanisms of action, synthetic modifications,and combination therapies will likely uncover even more innovative uses for this compound. As advancements are made, Z-DL-Serine Methyl Ester will undoubtedly play an increasingly important role in shaping future treatments across multiple medical disciplines.
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